molecular formula C16H13N5O2S B5562019 1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole

1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole

カタログ番号 B5562019
分子量: 339.4 g/mol
InChIキー: MUUMZRXVFYKALA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole, typically involves condensation reactions between o-phenylenediamines and various electrophilic reagents. These methods have evolved to include green chemistry approaches, aiming for efficiency and environmental friendliness. A practical synthesis approach for related compounds emphasizes the use of less hazardous solvents and conditions that favor high yield and purity (Gu et al., 2009; Ibrahim, 2011).

科学的研究の応用

Treatment of Diseases

Benzimidazole derivatives have been studied extensively for their efficacy in treating diseases caused by parasites and bacteria. For example, Benznidazole, a nitroimidazole derivative, has been recommended for the treatment of acute and congenital Trypanosoma cruzi infection (Chagas' disease), demonstrating significant efficacy in inducing negative seroconversion of specific antibodies in children (Andrade et al., 1996). This highlights the potential of nitroimidazole compounds in treating parasitic infections.

Pharmacokinetics and Drug Interaction

The pharmacokinetics of nitroimidazole compounds, including their absorption, distribution, metabolism, and excretion, have been the subject of research. Studies on compounds like Ornidazole have investigated their pharmacokinetics in patients with various hepatic diseases (Taburet et al., 1989), offering insights into how liver conditions affect drug clearance and distribution. This is crucial for understanding the safety and efficacy of these drugs in patients with underlying health conditions.

Diagnostic Applications

Nitroimidazole derivatives have also been explored as diagnostic agents in identifying hypoxic tissues, which is important in cancer treatment. For example, 18F-FRP170, a hydrophilic 2-nitroimidazole analog, has been used as a hypoxia imaging agent for positron emission tomography (PET), showing promise in identifying hypoxic tumor tissues in patients with lung cancer (Kaneta et al., 2007).

特性

IUPAC Name

1-methyl-2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c1-20-14-5-3-2-4-12(14)19-16(20)24-9-15-17-11-7-6-10(21(22)23)8-13(11)18-15/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUMZRXVFYKALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-[(6-nitrobenzimidazol-2-yl)methylthio]benzimidazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。